(2,4,6-Tri-tert-butylphenyl)phosphine

Übersicht

Beschreibung

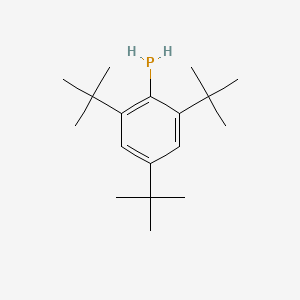

(2,4,6-Tri-tert-butylphenyl)phosphine is an organophosphorus compound with the molecular formula C18H31P. It is a white crystalline solid that is soluble in common organic solvents. This compound is known for its strong electron-donating properties and is often used as a ligand in various chemical reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2,4,6-Tri-tert-butylphenyl)phosphine typically involves the reaction of 2,4,6-tri-tert-butylphenylmagnesium bromide with phosphorus trichloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reagents . The general reaction scheme is as follows:

2,4,6-Tri-tert-butylphenylmagnesium bromide+Phosphorus trichloride→this compound+By-products

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of Grignard reagents and chlorophosphines is common in these methods .

Analyse Chemischer Reaktionen

Reaction with Haloforms

(2,4,6-Tri-tert-butylphenyl)phosphine derivatives react with haloforms (e.g., chloroform, bromoform) via carbene insertion pathways. For example, the lithium silylphosphide 3a (derived from the parent phosphine) reacts with chloroform at −78°C to form (Z)-2-(tert-butyldimethylsilyl)-2-chloro-1-phosphaethene (4a ) through a dichlorocarbene intermediate .

Mechanism:

-

Deprotonation : The silylphosphide abstracts a proton from chloroform, generating trichloromethyllithium.

-

Carbene Insertion : Dichlorocarbene inserts into the P–Si bond, forming secondary phosphine 6a (δP −21.9 ppm in ³¹P NMR) .

-

Elimination : Subsequent dehydrochlorination yields the phosphaethene product.

| Haloform | Product | Key Characteristics |

|---|---|---|

| CHCl₃ | 4a | δP 297.0 (s, ³¹P NMR), Z-configuration |

| CHBr₃ | Bromophosphaethene | δP 33.8 (s, ³¹P NMR), Br substituent |

Grignard Reagent Interactions

The phosphine participates in nucleophilic substitution and coupling reactions with Grignard reagents:

-

Alkylation : Chloroiminophosphine complexes (e.g., 1a ) react with methylmagnesium bromide to form alkyliminophosphines (12 , 13 ) .

-

Coupling : (Phenylethynyl)(2,4,6-tri-tert-butylphenyl)phosphinous chloride (24 ) undergoes Grignard coupling with magnesium, producing 1,2-bis(phenylethynyl)diphosphane (25 ), which thermally rearranges to cyclobutene derivatives .

Electrophilic Halogen Abstraction

Nickel-bound (2,4,6-tri-tert-butylphenyl)phosphine complexes react with AlCl₃ to form cationic species. For instance, (PEt₃)₂Ni(Cl–PNAr)₂ (1a ) reacts with AlCl₃, abstracting chloride to generate [Ni(PEt₃)₂(PNAr)₂]⁺[AlCl₄]⁻ (7 ) . This highlights the ligand’s ability to stabilize electron-deficient metal centers.

Coordination Chemistry

The phosphine serves as a sterically demanding ligand in transition-metal complexes:

Phospha-Peterson Reaction

Silylphosphides derived from (2,4,6-tri-tert-butylphenyl)phosphine react with carbonyl compounds to form phosphaalkenes. For example, treatment with aldehydes/ketones yields unsaturated P=C bonds, useful in constructing phosphorus-containing heterocycles .

Electrophilic Substitution

Though uncommon for phosphines, the steric protection of the tert-butyl groups enables reactions with strong electrophiles. A related phosphole derivative undergoes acetylation with acetyl chloride/AlCl₃, suggesting potential for functionalization under controlled conditions .

Wissenschaftliche Forschungsanwendungen

Oxa-Michael Reactions

(2,4,6-Tri-tert-butylphenyl)phosphine has been shown to act as an effective Lewis base in catalyzing oxa-Michael reactions. In a comparative study, it demonstrated superior performance over other arylphosphines and was comparable to more complex phosphazene bases under concentrated conditions . The compound's ability to facilitate polymerization reactions involving diacrylates and diols further highlights its utility in synthetic organic chemistry.

Formation of Low-coordinate Organophosphorus Compounds

The sterically demanding nature of (2,4,6-tri-tert-butylphenyl) groups allows for the stabilization of low-coordinate phosphorus species. This characteristic has been exploited in the synthesis of unique compounds such as bis(2,4,6-tri-tert-butylphenyl)diphosphene and others featuring P=P and P=C bonds . These compounds are valuable for exploring new reactivity patterns and mechanisms in organophosphorus chemistry.

Ligand Chemistry

As a ligand, this compound exhibits strong electron-donating properties that make it suitable for coordination with various metal centers. Its bulky nature can influence the geometry and reactivity of metal complexes, making it a useful component in catalytic cycles involving transition metals.

Bioactivity and Protein Chemistry

Recent studies have indicated that this compound can be utilized in protein biology applications. It has been employed in techniques such as Western blotting and protein purification . Its role as a reducing agent can also be crucial in maintaining the integrity of proteins during experimental procedures.

Chemical Reactivity

The compound undergoes several key types of chemical reactions:

- Oxidation : It can be oxidized to form phosphine oxides.

- Reduction : Acts as a reducing agent in specific reactions.

- Substitution : Participates in substitution reactions with electrophiles and nucleophiles under inert conditions.

Comparative Analysis with Related Compounds

| Compound Name | Structure | Key Properties | Applications |

|---|---|---|---|

| (2,4-Di-tert-butylphenyl)phosphine | Similar structure with fewer tert-butyl groups | Less sterically hindered | Used in similar catalytic applications |

| Bis(2,4,6-tri-tert-butylphenyl)diphosphene | Contains P=P bonds | Unique reactivity due to low coordination | Explored for new synthetic pathways |

Wirkmechanismus

The mechanism of action of (2,4,6-Tri-tert-butylphenyl)phosphine involves its strong electron-donating properties. It can donate electrons to various molecular targets, facilitating the formation of new chemical bonds. This property makes it a valuable reagent in many chemical reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,4,6-Tri-tert-butylphenol: Similar in structure but contains a hydroxyl group instead of a phosphine group.

2,4-Di-tert-butyl-6-methylphenyl: Similar in structure but has a methyl group instead of a phosphine group.

Uniqueness

(2,4,6-Tri-tert-butylphenyl)phosphine is unique due to its strong electron-donating properties and its ability to stabilize various reactive intermediates. This makes it particularly useful in catalysis and other chemical applications .

Biologische Aktivität

(2,4,6-Tri-tert-butylphenyl)phosphine (C18H31P) is a phosphine compound characterized by its bulky tri-tert-butylphenyl groups. This steric hindrance influences its reactivity and biological activity. The compound has gained attention in various fields, including medicinal chemistry and materials science, due to its unique properties.

Antioxidant Properties

This compound exhibits significant antioxidant activity. It functions as a free radical scavenger, which can mitigate oxidative stress in biological systems. This property is essential in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Cytotoxicity Studies

In vitro studies have demonstrated that certain phosphine derivatives can exhibit selective cytotoxicity towards cancer cell lines. Although direct studies on this compound are sparse, its analogs have been evaluated for their ability to inhibit purine nucleoside phosphorylase (PNP), an enzyme involved in nucleotide metabolism that is a target for cancer therapy . The strongest inhibitors reported had IC50 values as low as 19 nM against human PNP and 4 nM against Mycobacterium tuberculosis PNP .

Case Studies and Research Findings

A variety of studies have explored the biological implications of phosphine compounds:

- Antioxidative Mechanisms : A study highlighted the antioxidative capabilities of similar compounds, suggesting that this compound may also contribute to reducing reactive oxygen species (ROS) in cellular environments .

- Structure-Activity Relationship : Research into the structure-activity relationships of phosphines has shown that bulky substituents can enhance selectivity and potency against specific biological targets. This suggests that this compound may be optimized for therapeutic applications through structural modifications .

- Pharmacokinetic Profiling : Studies on related phosphine compounds have included pharmacokinetic profiling to assess their behavior in biological systems. Such evaluations are crucial for understanding the therapeutic potential and safety profiles of new drugs derived from phosphines .

Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

(2,4,6-tritert-butylphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31P/c1-16(2,3)12-10-13(17(4,5)6)15(19)14(11-12)18(7,8)9/h10-11H,19H2,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKBLXTRANCKMAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)P)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60449799 | |

| Record name | (2,4,6-Tri-tert-butylphenyl)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60449799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83115-12-2 | |

| Record name | (2,4,6-Tri-tert-butylphenyl)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60449799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 83115-12-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.